

A Spectroscopic Blueprint of 3-Methyl-2-nitrobenzonitrile: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Methyl-2-nitrobenzonitrile

Cat. No.: B167913

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This technical guide provides a comprehensive analysis of the spectroscopic signature of **3-Methyl-2-nitrobenzonitrile** (CAS No: 1885-77-4), a key intermediate in the synthesis of novel therapeutics and advanced materials.^[1] For researchers in medicinal chemistry and material science, a deep understanding of this molecule's spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This document synthesizes theoretical principles with empirical data from analogous compounds to present a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Methyl-2-nitrobenzonitrile**.

Molecular Structure and Spectroscopic Implications

3-Methyl-2-nitrobenzonitrile is an aromatic compound with a molecular formula of $C_8H_6N_2O_2$ and a molecular weight of 162.15 g/mol .^{[1][2]} The strategic placement of a methyl (- CH_3), a nitro (- NO_2), and a cyano (- CN) group on the benzene ring creates a unique electronic environment that is reflected in its spectroscopic data. The electron-withdrawing nature of the nitro and cyano groups, contrasted with the electron-donating tendency of the methyl group, governs the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in mass spectrometry.

Molecular Properties of **3-Methyl-2-nitrobenzonitrile**

Property	Value	Source
CAS Number	1885-77-4	[1] [2]
Molecular Formula	C ₈ H ₆ N ₂ O ₂	[1]
Molecular Weight	162.15 g/mol	[1] [2]
InChI Key	MIDHYAOVUFWYPU-UHFFFAOYSA-N	[1] [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, a complete structural assignment can be made.

¹H NMR Spectroscopy: A Window into the Aromatic and Aliphatic Protons

The proton NMR spectrum of **3-Methyl-2-nitrobenzonitrile** is anticipated to display distinct signals for the aromatic protons and the methyl group protons. The electron-withdrawing nitro and cyano groups will deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm) compared to unsubstituted benzene. Conversely, the electron-donating methyl group will have a shielding effect.

Predicted ¹H NMR Data for **3-Methyl-2-nitrobenzonitrile**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Integration	Rationale
-CH ₃	~2.5	Singlet	3H	The methyl group protons are not coupled to other protons.
Ar-H	7.5 - 8.2	Multiplet	3H	The aromatic protons will exhibit complex splitting patterns due to spin-spin coupling.

The precise chemical shifts and coupling patterns of the aromatic protons will depend on their positions relative to the substituents. The proton ortho to the nitro group is expected to be the most deshielded.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment of the carbon atoms.

Predicted ¹³C NMR Data for **3-Methyl-2-nitrobenzonitrile**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
-CH ₃	~20	The aliphatic methyl carbon is shielded and appears upfield.
-C≡N	~115	The carbon of the cyano group is typically found in this region.
Ar-C (unsubstituted)	120 - 140	The chemical shifts of the aromatic carbons are influenced by the substituents.
Ar-C (substituted)	140 - 150	Carbons directly attached to the electron-withdrawing groups will be deshielded.

The specific assignments of the aromatic carbons can be determined using advanced NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).

Infrared (IR) Spectroscopy: Identifying Functional Groups by their Vibrations

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.

For **3-Methyl-2-nitrobenzonitrile**, the IR spectrum is expected to show strong, characteristic absorption bands for the nitrile and nitro groups.

Predicted IR Absorption Frequencies for **3-Methyl-2-nitrobenzonitrile**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Vibration Mode
-C≡N (Nitrile)	2240 - 2220	C≡N stretch
-NO ₂ (Nitro)	1560 - 1515	Asymmetric N-O stretch
-NO ₂ (Nitro)	1365 - 1345	Symmetric N-O stretch
C-H (Aromatic)	3100 - 3000	C-H stretch
C-H (Methyl)	2975 - 2860	C-H stretch
C=C (Aromatic)	1600 - 1450	C=C stretch

The presence of a sharp, intense peak around 2230 cm⁻¹ is a strong indicator of the nitrile functional group. The two distinct absorptions for the nitro group are also key diagnostic features.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the molecular weight of a compound and information about its structure through analysis of its fragmentation pattern. For **3-Methyl-2-nitrobenzonitrile**, the molecular ion peak (M⁺) is expected at an m/z of 162, corresponding to its molecular weight.

The fragmentation of the molecular ion will be influenced by the stability of the resulting fragments. Common fragmentation pathways for aromatic nitro compounds involve the loss of NO₂ (m/z 46) and NO (m/z 30).

Predicted Mass Spectrometry Fragmentation for **3-Methyl-2-nitrobenzonitrile**

m/z	Fragment
162	[M] ⁺
116	[M - NO ₂] ⁺
132	[M - NO] ⁺
90	[C ₇ H ₆] ⁺

The relative abundances of these fragment ions will provide further confirmation of the structure.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **3-Methyl-2-nitrobenzonitrile**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **3-Methyl-2-nitrobenzonitrile** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

- Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal. For KBr pellet method, mix a small amount of the sample with dry KBr and press into a thin pellet.
- Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography (GC-MS).
- Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition: Acquire the mass spectrum, ensuring good resolution and mass accuracy.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Framework for Spectroscopic Analysis

The following diagram illustrates the workflow for the comprehensive spectroscopic characterization of **3-Methyl-2-nitrobenzonitrile**.

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of **3-Methyl-2-nitrobenzonitrile**.

Conclusion

This technical guide provides a detailed spectroscopic characterization of **3-Methyl-2-nitrobenzonitrile** based on fundamental principles and data from analogous compounds. The predicted NMR, IR, and MS data serve as a robust reference for researchers working with this important chemical intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling unambiguous structural confirmation and purity assessment, which are critical for advancing research and development in the pharmaceutical and material science sectors.

References

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Sources

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